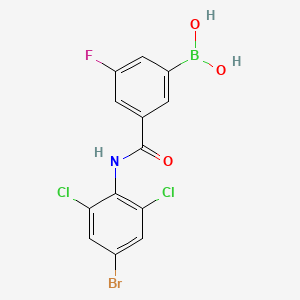
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid
描述
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
属性
分子式 |
C13H8BBrCl2FNO3 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC 名称 |
[3-[(4-bromo-2,6-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H8BBrCl2FNO3/c15-8-4-10(16)12(11(17)5-8)19-13(20)6-1-7(14(21)22)3-9(18)2-6/h1-5,21-22H,(H,19,20) |
InChI 键 |
LNLQACBPOOVBAK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2Cl)Br)Cl)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
科学研究应用
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions or reactivity profiles are required, such as in the design of selective enzyme inhibitors or advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


